molecular formula C21H19NO3 B4982541 3-(2,3-dimethoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one

3-(2,3-dimethoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one

Cat. No.: B4982541
M. Wt: 333.4 g/mol
InChI Key: DNGDLOYNSJWQLP-UHFFFAOYSA-N
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Description

3-(2,3-Dimethoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-24-19-9-5-8-15(21(19)25-2)17-12-18(23)20-14-7-4-3-6-13(14)10-11-16(20)22-17/h3-11,17,22H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGDLOYNSJWQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=O)C3=C(N2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one typically involves multi-step reactions. One common method includes the condensation of 2,3-dimethoxybenzaldehyde with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

3-(2,3-Dimethoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-dimethoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dimethoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in medicinal chemistry .

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